1-(2-Bromo-5-nitrobenzyl)-piperidine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 1-(2-bromo-5-nitrobenzyl)-piperidine is a substituted piperidine derivative with a benzyl group containing bromine and nitro functional groups. Its systematic IUPAC name, derived from the parent structure, reflects the substitution pattern on the benzene ring and the attachment to the piperidine moiety. The benzene ring is substituted with a bromine atom at position 2 and a nitro group (-NO₂) at position 5. The benzyl group (a benzene ring attached to a methylene bridge, -CH₂-) is further connected to the nitrogen atom of the piperidine ring.
The structural representation of this compound can be visualized as follows:
- Piperidine backbone : A six-membered saturated ring with five methylene (-CH₂-) groups and one nitrogen atom.
- Benzyl substituent : A benzene ring linked to the piperidine nitrogen via a methylene bridge.
- Substituents on the benzene ring :
- Bromine (Br) at position 2 (ortho to the methylene bridge).
- Nitro group (-NO₂) at position 5 (meta to the methylene bridge).
The SMILES notation for this compound is O=[N+]([O-])c1ccc(Br)c(CN2CCCCC2)c1, which encodes the connectivity of atoms and functional groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BrN₂O₂ | |
| Molecular Weight | 299.16 g/mol | |
| SMILES | O=[N+]([O-])c1ccc(Br)c(CN2CCCCC2)c1 |
Alternative Naming Conventions in Chemical Databases
In chemical databases and commercial catalogs, this compound is identified using variations of its systematic name and registry numbers. Common alternative names include:
- This compound (primary name in PubChem and vendor listings).
- 1-[(2-Bromo-5-nitrophenyl)methyl]piperidine , emphasizing the methylene linkage.
- 2138224-35-6 (CAS Registry Number), used universally for precise identification.
The compound is categorized under piperidine derivatives and halogenated nitroaromatics in structural databases. Its naming aligns with IUPAC guidelines, though minor syntactic variations (e.g., hyphen placement) may occur depending on the database.
Registry Numbers and CAS Identification
The CAS Registry Number for this compound is 2138224-35-6 , a unique identifier assigned by the Chemical Abstracts Service (CAS). This number is critical for regulatory compliance, literature searches, and procurement. Additional identifiers include:
- PubChem CID : While not explicitly listed in the provided sources, PubChem entries for analogous compounds (e.g., CID 164678527 for a related bromo-nitrophenylpiperidine) suggest similar metadata structures.
- ChemSpider ID : Vendor-specific catalogs (e.g., Combi-Blocks, EvitaChem) reference this compound using internal codes (e.g., QD-6698, EVT-1776035).
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-12-5-4-11(15(16)17)8-10(12)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHCHFCSJXSJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Nitrotoluene to Form 2-Bromo-5-nitrobenzyl Bromide
The key intermediate for synthesizing 1-(2-Bromo-5-nitrobenzyl)-piperidine is 2-bromo-5-nitrobenzyl bromide, which is typically prepared via free-radical bromination of 2-nitrotoluene derivatives.
- Method: Free-radical bromination of 2-nitrotoluene using bromine or bromine sources such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
- Conditions: Bromination can be performed by adding bromine directly or generating bromine in situ from NBS or DBDMH.
- Mechanism: The benzylic methyl group of 2-nitrotoluene undergoes radical bromination to form the benzyl bromide derivative.
- Reference: This method is described in patent EP3587391A1, which details the bromination process for nitrobenzyl bromides, including 2-bromo-5-nitrobenzyl bromide.
Nucleophilic Substitution of 2-Bromo-5-nitrobenzyl Bromide with Piperidine
The next step involves the nucleophilic substitution of the benzyl bromide intermediate with piperidine to form the target compound.
- Reaction: The bromide on the benzyl position is displaced by the nucleophilic nitrogen of piperidine.
- Typical Conditions:
- Solvents such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO) are commonly used.
- Bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) facilitate the reaction by neutralizing the hydrobromic acid formed.
- Heating or reflux conditions (ranging from room temperature up to 150°C) are applied to drive the substitution.
- Catalysis: In some cases, palladium-catalyzed coupling with phosphine ligands (e.g., BINAP) has been reported for related systems, although for the direct nucleophilic substitution of benzyl bromides with piperidine, catalyst-free conditions are more common.
- Yields: Reported yields for similar nucleophilic substitutions range from 54% to over 90%, depending on conditions and substrates.
Representative Experimental Procedures and Yields
Detailed Research Findings and Notes
Bromination Specifics: The radical bromination of 2-nitrotoluene is well-established and can be controlled to selectively brominate the benzylic position without affecting the aromatic ring. Using NBS is advantageous due to milder conditions and easier handling compared to elemental bromine.
Nucleophilic Substitution: Potassium carbonate is a preferred base due to its mildness and effectiveness in scavenging HBr. Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining good yields (e.g., 71–84% yield in 15 min at 150°C).
Catalyst-Free vs Catalyzed: While catalyst-free nucleophilic substitution is common for benzyl bromides, palladium-catalyzed amination methods can be employed for more challenging substrates or to improve selectivity and yields, though these are less common for simple benzyl bromides.
Purification: After reaction completion, typical workup involves filtration to remove salts, solvent evaporation, and purification by recrystallization or column chromatography.
Safety and Handling: Nitro and bromo substituents require careful handling due to potential toxicity and reactivity. Bromination reactions should be conducted under controlled conditions to avoid over-bromination or side reactions.
Summary of Preparation Route
- Synthesis of 2-Bromo-5-nitrobenzyl bromide:
- Radical bromination of 2-nitrotoluene using NBS or bromine sources.
- Substitution with Piperidine:
- Reaction of the benzyl bromide with piperidine in the presence of a base (K2CO3 or Cs2CO3).
- Conditions vary from reflux in organic solvents to microwave-assisted heating.
- Isolation and Purification:
- Filtration, solvent removal, and chromatographic purification yield this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-nitrobenzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium cyanide or potassium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives or nitrate esters.
Reduction: Amines or amides.
Substitution: Cyanides, iodides, or other substituted benzyl derivatives.
Scientific Research Applications
Anticancer Research
Recent studies indicate that BNBP and its derivatives may serve as promising candidates for anticancer therapies.
Case Study: Crystal Structure Analysis
A study conducted by Al-Mutairi et al. (2021) investigated the crystal structures of potential chemotherapeutic agents, including BNBP. The research focused on:
- Molecular Conformations : The study analyzed how the molecular structure of BNBP interacts with biological targets.
- Binding Affinity : BNBP demonstrated significant binding at the active site of human sphingosine kinase 1 (SK1), a target implicated in several cancers.
This binding interaction suggests that BNBP could be developed into a therapeutic agent against cancer by inhibiting SK1 activity, which is crucial for cancer cell proliferation and survival.
Chiral Resolution in Drug Development
The enantiomeric properties of BNBP are vital for its application in pharmaceuticals.
Case Study: Enantiomeric Resolution
Research by Ali et al. (2016) highlighted the importance of enantiomeric resolution in developing effective drugs from compounds like BNBP:
- Separation Techniques : The study discussed methods for separating enantiomers, which is essential since one enantiomer may exhibit therapeutic effects while the other may be inert or toxic.
- Hydrogen Bonding and π–π Interactions : These interactions play a crucial role in achieving successful enantiomeric resolution, which can enhance the efficacy and safety profiles of drugs derived from BNBP.
This research underscores the significance of chirality in drug formulation and emphasizes the need for precise characterization of BNBP's enantiomers.
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Research | Al-Mutairi et al. (2021) | Binding to SK1; potential as a chemotherapeutic agent |
| Chiral Resolution | Ali et al. (2016) | Importance of enantiomer separation; role of hydrogen bonding |
| Neuropharmacology | - | Potential for future exploration based on structural characteristics |
Mechanism of Action
The mechanism by which 1-(2-Bromo-5-nitrobenzyl)-piperidine exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Compounds and Substituent Effects
Piperidine derivatives with halogen and nitro substitutions are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis:
Substituent Position Effects :
- Bromine and Nitro Groups : The 2-bromo-5-nitro configuration in the target compound creates steric hindrance and electronic effects distinct from its regioisomer (5-bromo-2-nitro), which may alter receptor binding or catalytic activity in synthetic pathways .
- Sulfonyl vs. Benzyl Groups : Sulfonyl-containing derivatives (e.g., 1-(5-Bromo-2-ethoxy-4-methylphenyl)sulfonylpiperidine) exhibit higher hydrolytic stability compared to benzyl-substituted analogues, making them suitable for prolonged pharmacological action .
Antiviral and Neurological Activity
- AMPA Receptor Affinity: Piperidine derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine (1-BCP) show strong anti-fatigue activity via AMPA receptor modulation.
- Histamine H3 Antagonists : Compounds like 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives demonstrate neuroprotective effects in Alzheimer’s models. The bromo-nitro substitution in the target compound could mimic these interactions but requires empirical validation .
Toxicity and Regulatory Considerations
- CNS Effects: Phencyclidine (PCP, 1-(1-phenylcyclohexyl)piperidine) and its analogs (e.g., TCP, PCC) demonstrate hallucinogenic properties due to piperidine’s interaction with NMDA receptors. The bromo-nitro substitution in the target compound likely reduces CNS penetration compared to arylcyclohexylamines, but this remains speculative without toxicity data .
- Regulatory Status : Piperidine precursors are controlled in many jurisdictions due to their use in illicit drug synthesis (e.g., PCP). The target compound’s nitro group may exempt it from such regulations, but analogs like 3-fluoro-PCP (1-(3-fluorophenylcyclohexyl)piperidine) are increasingly monitored .
Biological Activity
1-(2-Bromo-5-nitrobenzyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a piperidine ring substituted with a 2-bromo-5-nitrobenzyl group, which is critical for its biological activity. The presence of the nitro group is often associated with enhanced pharmacological properties, including antibacterial and anticancer activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that piperidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The synthesized compounds displayed IC50 values ranging from 13.70 µM to 47.30 µM against DHFR, suggesting that structural modifications significantly impact their inhibitory potency .
Table 1: Inhibitory Activity of Piperidine Derivatives Against DHFR
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 5p | 13.70 | High |
| 5k | 47.30 | Low |
| Methotrexate | 0.086 | High |
The high potency of these compounds suggests their potential as anticancer agents, particularly in targeting DHFR-associated cancers.
Antimicrobial Activity
The nitro group in the structure of similar compounds has been linked to antimicrobial activity. Nitro compounds have been shown to possess a wide spectrum of activities, including inhibition of various bacterial strains and parasites . The mechanism often involves the generation of reactive nitrogen species that damage microbial DNA.
Neuroprotective Effects
Piperidine derivatives have also been studied for their neuroprotective effects. Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The dual inhibition mechanism enhances their therapeutic potential in treating cognitive disorders.
Case Studies
- Inhibition of Cancer Cell Lines : A study reported that a related piperidine derivative exhibited sub-micromolar activity against colon cancer cell lines (HCT116), indicating its potential as a lead compound for further development .
- Antimicrobial Efficacy : In vitro studies showed that certain nitrobenzamide derivatives had significant inhibitory effects on iNOS and other inflammatory mediators, suggesting their role in treating infections and inflammatory diseases .
- Neuroprotective Mechanisms : Research highlighted the ability of piperidine-based compounds to induce conformational changes in AChE, leading to improved binding affinity and selectivity for neuroprotective applications .
Q & A
Q. What are the standard synthetic routes for 1-(2-Bromo-5-nitrobenzyl)-piperidine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrogenation. For example:
- Step 1 : Bromination and nitration of a benzyl precursor to introduce the 2-bromo-5-nitro substituents.
- Step 2 : Coupling the substituted benzyl group to a piperidine ring via alkylation or reductive amination.
- Key Conditions : Solvents like ethanol or dimethyl sulfoxide (DMSO) are critical for solubility. Catalysts such as palladium on carbon (Pd/C) may enhance hydrogenation efficiency. Reaction temperatures (e.g., 60–80°C) and time (12–24 hours) must be optimized to avoid side products like dehalogenated derivatives .
Q. How is this compound structurally characterized post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., bromine at C2, nitro at C5 on the benzyl ring).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ~328.2 g/mol) and isotopic patterns consistent with bromine.
- Infrared Spectroscopy (IR) : Peaks for nitro (-NO) stretching (~1520 cm) and C-Br bonds (~600 cm) confirm functional groups .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution reactions involving bromo and nitro groups be addressed?
- Methodological Answer : The electron-withdrawing nitro group at C5 directs electrophilic attacks to the para position (C4), while bromine at C2 influences steric and electronic effects. Strategies include:
- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce kinetic competition between substitution sites.
- Protecting Groups : Temporarily masking the nitro group (e.g., using Boc-protected amines) to direct reactivity to the bromine site.
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states to optimize reaction pathways .
Q. What strategies improve catalytic efficiency in hydrogenation steps during synthesis?
- Methodological Answer : Hydrogenation of intermediates (e.g., nitro to amino groups) requires:
- Catalyst Optimization : Pd/C or Raney nickel at 1–5% loading under H (1–3 atm).
- Solvent Selection : Polar aprotic solvents like DMSO stabilize intermediates.
- Additives : Triethylamine or acetic acid can mitigate catalyst poisoning by nitro byproducts.
- In Situ Monitoring : UV-Vis spectroscopy tracks nitro reduction progress to avoid over-hydrogenation .
Q. How should researchers design experiments to evaluate the compound’s biological activity against cancer cells?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity Testing : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle arrest (cyclin-dependent kinases).
- Controls : Include cisplatin or doxorubicin as positive controls and untreated cells for baseline comparison.
- Dose Optimization : Test concentrations from 1 nM to 100 µM, accounting for solubility limits in DMSO (<0.1% final concentration) .
Q. How can contradictions in optimal solvent systems reported across studies be resolved?
- Methodological Answer : Conflicting solvent recommendations (e.g., ethanol vs. acetonitrile) arise from differing reaction steps. Resolve by:
- Step-Specific Testing : Screen solvents for each synthesis stage (e.g., ethanol for alkylation, acetonitrile for coupling).
- Polarity Matching : Use Hansen solubility parameters to align solvent polarity with reactant/intermediate solubility.
- Literature Meta-Analysis : Cross-reference studies with similar substituents (e.g., nitro-bromo analogs in and ) to identify trends .
Data Contradiction Analysis
Q. Why do studies report varying optimal temperatures for nitro group reduction?
- Methodological Answer : Discrepancies arise from differences in:
- Catalyst Activity : Pd/C may require milder conditions (25–40°C) compared to PtO (50–70°C).
- Substrate Stability : Heat-sensitive intermediates necessitate lower temperatures to prevent decomposition.
- Resolution : Conduct differential scanning calorimetry (DSC) to assess thermal stability and optimize per substrate-catalyst pairs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
